An In-depth Technical Guide on 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
An In-depth Technical Guide on 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a key chemical intermediate. Primarily recognized for its role in the synthesis of the vasopressin V2 receptor antagonist, Tolvaptan, this document collates available physicochemical data, outlines a representative synthetic protocol, and discusses its relevance in pharmaceutical manufacturing. Due to its status as a non-terminal compound, direct biological activity and detailed signaling pathway involvement are not extensively documented. Therefore, this guide also elaborates on the pharmacological context of its ultimate product, Tolvaptan, to provide a complete picture for researchers in drug development.
Chemical Identity and Physicochemical Properties
8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic organic compound. It is a known impurity in the synthesis of Tolvaptan, often referred to as "Tolvaptan Impurity 49".[1][2][3] Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
| Property | Value | Source |
| CAS Number | 116815-03-3 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO | [2] |
| Molecular Weight | 195.65 g/mol | [2] |
| Appearance | White Powder | [2][3] |
| Melting Point | 104 °C | ChemicalBook |
| Boiling Point | 352.6 °C at 760 mmHg | [3] |
| Density | 1.234 g/cm³ | [3] |
| Flash Point | 167.1 °C | [3] |
| pKa | 2.18 ± 0.20 (Predicted) | ChemicalBook |
Synthesis and Manufacturing Context
Representative Synthetic Workflow
The synthesis of the chloro-benzazepinone core generally involves a multi-step process starting from readily available precursors. A plausible synthetic route is outlined below.
Experimental Protocol (Adapted for the 7-chloro isomer)
The following protocol is adapted from a patented synthesis of the 7-chloro isomer and serves as a representative example.
Step A: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid 4-chloroaniline and succinic anhydride are dissolved in an organic solvent such as ethylene dichloride and heated to reflux for 4-8 hours. After the reaction, the solvent is removed, and the residue is treated with cold 1N hydrochloric acid to precipitate the product, which is then isolated by filtration.
Step B: Synthesis of 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione The product from Step A is dissolved in ethylene dichloride, and anhydrous aluminum trichloride is added. The mixture is heated for several hours. After cooling, the reaction is quenched by the addition of 3N hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield the dione.
Step C: Synthesis of 7-chloro-3,4-dihydro-1H-spiro[benzo[b]azepine-5,2'-[4][5]dioxolan]-2-one The dione from Step B is refluxed in toluene with ethylene glycol and a catalytic amount of p-toluenesulfonic acid, with removal of water. After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution. The organic layer is then concentrated to give the protected ketone.
Step D: Synthesis of 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one Sodium borohydride is suspended in dry tetrahydrofuran (THF) under a nitrogen atmosphere. Boron trifluoride tetrahydrofuran complex is added while maintaining the temperature below 30°C. The protected ketone from Step C is then added to this mixture. The reaction is heated for several hours. An acidic workup is then performed to remove the ketal protecting group and yield the final product.
Biological Context and Significance
Direct studies on the biological activity of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one are not available in the public domain. Its primary significance lies in its role as a precursor to Tolvaptan. Therefore, understanding the mechanism of action of Tolvaptan provides the relevant biological context.
Role as a Precursor to Tolvaptan
This benzazepinone derivative is a key building block for the synthesis of Tolvaptan (OPC-41061), a selective and competitive arginine vasopressin (AVP) V2 receptor antagonist.[4] The synthesis involves further chemical modifications of the benzazepinone core.
Inferred Biological Relevance: The Vasopressin V2 Receptor Signaling Pathway
Tolvaptan exerts its therapeutic effect by blocking the vasopressin V2 receptor in the renal collecting ducts.[6][7][8] This antagonism has significant downstream effects on water reabsorption.
Mechanism of Action:
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Vasopressin (AVP) Binding: Under normal physiological conditions, AVP binds to the V2 receptor, a G-protein coupled receptor (GPCR).
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G-Protein Activation: This binding activates the Gs alpha subunit of the associated G-protein.
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Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).
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PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).
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Aquaporin-2 (AQP2) Translocation: PKA phosphorylates AQP2-containing vesicles, promoting their translocation to and fusion with the apical membrane of the collecting duct cells.
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Water Reabsorption: The insertion of AQP2 water channels into the membrane increases water permeability, leading to the reabsorption of water from the urine back into the bloodstream.
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Tolvaptan's Role: Tolvaptan competitively blocks the binding of AVP to the V2 receptor, thus inhibiting this entire cascade. This leads to a decrease in AQP2 on the cell surface, reduced water reabsorption, and an increase in free water excretion (aquaresis).[9]
Recent studies have also indicated that this signaling pathway intersects with other cellular processes. For example, vasopressin has been shown to decrease the phosphorylation of ERK1/ERK2, while Tolvaptan can increase ERK1/ERK2 phosphorylation in a PKA-dependent manner.[6][7][8]
Analytical Methodologies
As an impurity and intermediate in Tolvaptan synthesis, the detection and quantification of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one are critical for quality control. Stability-indicating Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for the impurity profiling of Tolvaptan tablets.[10][11] These methods are designed to separate the active pharmaceutical ingredient (API) from its process-related impurities and degradation products.
A typical UPLC method would involve:
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Column: A high-resolution column, such as an HSS C18.
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Mobile Phase: A gradient elution using a buffered aqueous phase and an organic solvent like acetonitrile.
-
Detector: A photodiode array (PDA) detector set at a wavelength suitable for detecting both Tolvaptan and its impurities (e.g., 215 nm).
Such methods are validated according to ICH guidelines for specificity, precision, linearity, accuracy, and robustness to ensure reliable monitoring of impurities like 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.[12]
Conclusion
8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a compound of significant interest within the field of pharmaceutical development, not for its own biological activity, but as an essential precursor to the drug Tolvaptan. This guide has provided a consolidation of its known chemical and physical properties, a representative synthetic pathway, and a detailed examination of the biological context in which it is utilized. For researchers in drug discovery and process chemistry, understanding the characteristics and synthesis of this intermediate is crucial for the efficient and controlled manufacturing of its life-changing final product. Future research into the potential biological activities of such intermediates, even if considered impurities, could yield unexpected insights into structure-activity relationships.
References
- 1. 116815-03-3 CAS MSDS (8-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. de.hsp-pharma.com [de.hsp-pharma.com]
- 3. no.hspchem.com [no.hspchem.com]
- 4. droracle.ai [droracle.ai]
- 5. Structure-activity study of novel tricyclic benzazepine arginine vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Vasopressin V2 receptor, tolvaptan, and ERK1/2 phosphorylation in the renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasopressin V2 receptor, tolvaptan, and ERK1/2 phosphorylation in the renal collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tolvaptan? [synapse.patsnap.com]
- 10. IMPURITY PROFILING O F TOLVAPTAN TABLETS USING NEW STABILITY INDICATING UPLC MET H OD | Semantic Scholar [semanticscholar.org]
- 11. IMPURITY PROFILING OF TOLVAPTAN TABLETS USING NEW STABILITY INDICATING UPLC METHOD | Semantic Scholar [semanticscholar.org]
- 12. QbD green analytical procedure for the quantification of tolvaptan by utilizing stability indicating UHPLC method - PMC [pmc.ncbi.nlm.nih.gov]
